![molecular formula C24H37Cl2NO3 B1219608 [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate CAS No. 53033-00-4](/img/structure/B1219608.png)
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the tetradecahydrocyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of the 3-oxo and 10,13-dimethyl groups through selective oxidation and alkylation reactions.
Carbamate formation: The final step involves the reaction of the steroidal core with N,N-bis(2-chloroethyl)amine under controlled conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst selection: Use of specific catalysts to improve reaction efficiency.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize product formation.
Purification techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The 3-oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies involving steroidal hormone analogs.
Medicine
Pharmacology: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA strands, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another N,N-bis(2-chloroethyl)carbamate with anticancer properties.
Ifosfamide: Similar structure and mechanism of action as an alkylating agent.
Uniqueness
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is unique due to its specific steroidal structure, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
CAS No. |
53033-00-4 |
|---|---|
Molecular Formula |
C24H37Cl2NO3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C24H37Cl2NO3/c1-23-9-7-17(28)15-16(23)3-4-18-19-5-6-21(24(19,2)10-8-20(18)23)30-22(29)27(13-11-25)14-12-26/h16,18-21H,3-15H2,1-2H3/t16-,18-,19-,20-,21-,23-,24-/m0/s1 |
InChI Key |
GLOOSBNJICQRDG-KXBDTHCRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)N(CCCl)CCCl)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
Synonyms |
5 alpha-dihydrotestosterone-17 beta-N-bis(2-chloroethyl)carbamate DHT-NM dihydrotestosterone-17-N-bis(2-chloroethyl)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


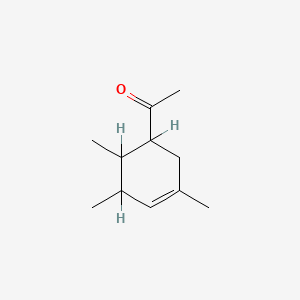
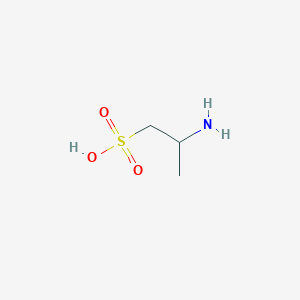
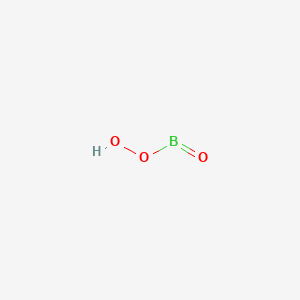
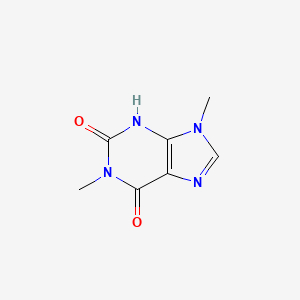
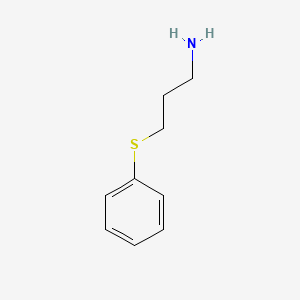
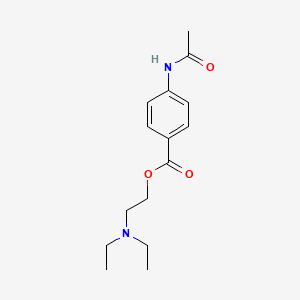
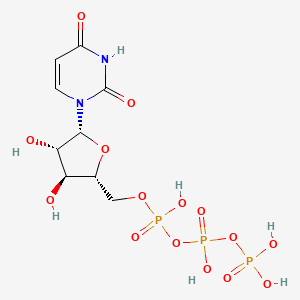
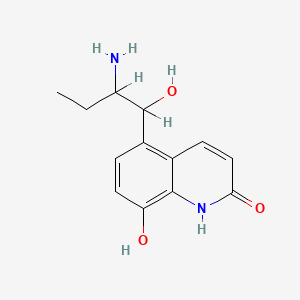
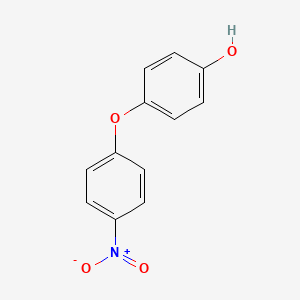
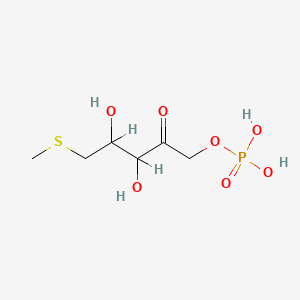



![1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene](/img/structure/B1219548.png)
